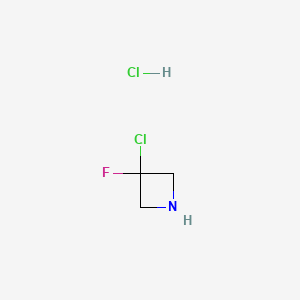
3-Chloro-3-fluoro-azetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-fluoro-azetidine;hydrochloride is a chemical compound with the molecular formula C3H5ClFN·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-fluoro-azetidine;hydrochloride typically involves the reaction of azetidine with chlorinating and fluorinating agents. One common method includes the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired positions on the azetidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in scaling up the production while maintaining the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-fluoro-azetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Chloro-3-fluoro-azetidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-fluoro-azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it valuable in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoroazetidine;hydrochloride
- 3-Chloroazetidine;hydrochloride
- 3,3-Difluoroazetidine;hydrochloride
Uniqueness
3-Chloro-3-fluoro-azetidine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the azetidine ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its mono-substituted counterparts .
Propiedades
Fórmula molecular |
C3H6Cl2FN |
|---|---|
Peso molecular |
145.99 g/mol |
Nombre IUPAC |
3-chloro-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H |
Clave InChI |
RGCXRULGRGZYNF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


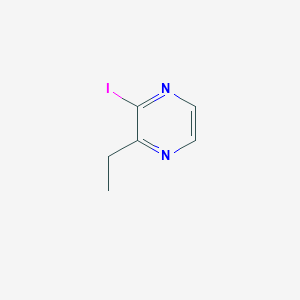
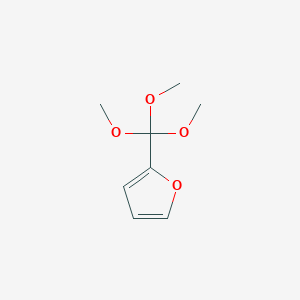
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
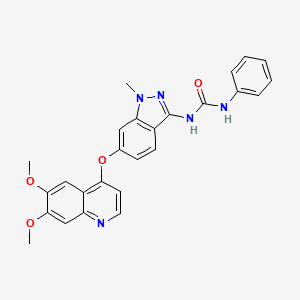


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
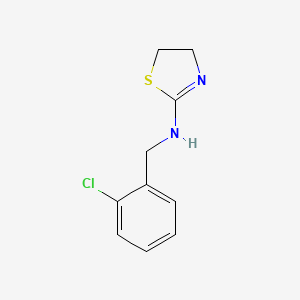

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
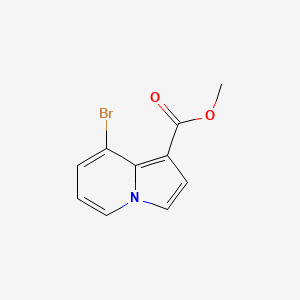

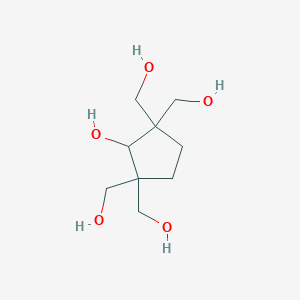
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
